N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its overall effect.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities are typically the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The compound’s effects on these pathways could contribute to its overall biological activity.
Pharmacokinetics
Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism. This interaction could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have a significant impact on cellular processes.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures (around 130°C). Further reactions involve condensation with various aldehydes and subsequent desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in tetrahydrofuran (THF), KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-yl)pyridine derivatives: These compounds share the furan and pyridine rings but may differ in other substituents.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety but different functional groups attached.
Pyrazole-furan hybrids: These compounds contain both pyrazole and furan rings and have shown similar biological activities.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of furan, pyridine, and benzo[d]thiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXOZAPHOPOSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.